molecular formula C9H14O2 B13613368 ethyl (1R,2S)-2-cyclopropylcyclopropane-1-carboxylate

ethyl (1R,2S)-2-cyclopropylcyclopropane-1-carboxylate

Cat. No.: B13613368
M. Wt: 154.21 g/mol
InChI Key: PSFHNXQFRCLLFX-JGVFFNPUSA-N
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Description

Ethyl (1R,2S)-2-cyclopropylcyclopropane-1-carboxylate is a chiral cyclopropane derivative of significant interest in medicinal chemistry and pharmaceutical research. Compounds featuring the cyclopropane scaffold, particularly in specific stereochemical configurations like (1R,2S), are highly valued as key synthetic intermediates and core structures in the development of bioactive molecules . The rigid, strained three-membered ring of the cyclopropane moiety can impart favorable metabolic stability and conformational restraint when incorporated into larger molecular frameworks, making it a privileged structure in drug design. This specific stereoisomer is particularly useful for constructing complex molecules with defined three-dimensional geometry, which is critical for interactions with biological targets. While the exact applications of this specific analog are research-dependent, structurally similar cis-configured cyclopropane esters are frequently employed in the synthesis of potential therapeutic agents, including those investigated as modulators of protein functions, as seen in research related to the cystic fibrosis transmembrane conductance regulator (CFTR) . This product is intended for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

ethyl (1R,2S)-2-cyclopropylcyclopropane-1-carboxylate

InChI

InChI=1S/C9H14O2/c1-2-11-9(10)8-5-7(8)6-3-4-6/h6-8H,2-5H2,1H3/t7-,8+/m0/s1

InChI Key

PSFHNXQFRCLLFX-JGVFFNPUSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1C2CC2

Canonical SMILES

CCOC(=O)C1CC1C2CC2

Origin of Product

United States

Preparation Methods

Cyclopropanation of Olefins via Organophotocatalysis

One of the advanced synthetic approaches to cyclopropane derivatives, including ethyl cyclopropanecarboxylates, involves intermolecular cyclopropanation of substituted olefins using α-bromo-β-ketoesters or α-bromomalonates under organophotocatalytic conditions. This method is notable for its functional group tolerance and stereospecificity.

  • Method Overview : Olefins with various substitution patterns (mono-, di-, tri-substituted) are reacted with α-bromo esters under visible-light organophotocatalysis to yield cyclopropane derivatives in moderate to high yields (44–93%). The reaction tolerates terminal and internal olefins and provides access to cyclopropanes that are amenable to further functionalization via metal-catalyzed cross-coupling reactions.

  • Stereochemical Control : The method preserves stereochemistry, as demonstrated by the formation of cis- and trans-cyclopropanes from corresponding olefin isomers. For example, cis-ethyl-substituted olefins yielded predominantly cis-cyclopropane products with high optical purity.

  • Yield and Scale : Yields of ethyl cyclopropanecarboxylate derivatives can reach up to 85% on a 15 mmol scale, indicating good scalability.

  • Relevance : Although this method is general for cyclopropanation, it is applicable to the synthesis of ethyl 2-cyclopropylcyclopropane-1-carboxylate by selecting appropriate olefinic precursors and α-bromo esters.

Esterification and Functional Group Manipulation of Cyclopropane Carboxylic Acids

Another synthetic route involves the preparation of cyclopropane carboxylic acid esters through controlled esterification and side-chain modifications of cyclopropane-1-carboxylic acid derivatives.

  • Key Steps :

    • Formation of 3-formyl cyclopropane-1-carboxylate intermediates with defined stereochemistry.
    • Introduction of various side chains at the 3-position through condensation reactions with alcohols or amines.
    • Use of bases to form phosphorane intermediates that facilitate condensation without epimerization, preserving stereochemical integrity.
  • Stereochemical Specificity : The process allows selective synthesis of (1R,2S) or (1R,trans) isomers with high stereochemical purity, critical for biological activity.

  • Example : The preparation of 1R, cis 2,2-dimethyl 3-formyl cyclopropane-1-carboxylate derivatives by reaction with (RS) a-cyano 3-phenoxybenzyl alcohol under mild conditions, followed by purification via chromatography, yields esters with precise stereochemistry.

Synthesis via Nitrite-Catalyzed Hydroxylation and Ester Formation

A patented method describes the synthesis of 1-hydroxycyclopropanecarboxylic acid and its esters, which can be adapted for ethyl esters of cyclopropylcyclopropane carboxylates.

  • Procedure :

    • Dissolving a suitable cyclopropane precursor in aqueous sulfuric acid.
    • Catalysis by sodium nitrite under controlled temperature (0–30 °C) to form hydroxylated intermediates.
    • Removal of protecting groups or further reaction in refluxing sulfuric acid aqueous solutions.
    • Extraction with ethyl acetate, drying, and concentration to isolate the esterified products.
  • Advantages :

    • Mild reaction conditions relative to traditional cyclopropanation methods.
    • Improved yields and reduced environmental impact.
    • Potential for scale-up due to operational simplicity.
  • Reaction Conditions Table :

Step Reagents/Conditions Molar Ratios (Reagent:Substrate) Temperature (°C) Time Notes
1 Compound 1 + aqueous H2SO4 + NaNO2 1.0–1.1 : 1 0–5 (ice bath) 0.5–1 hour Sodium nitrite added slowly
2 Dropwise addition into refluxing aqueous H2SO4 1.0–1.1 : 1 Reflux Until completion Followed by extraction and drying
  • This method allows controlled synthesis of ethyl esters with defined stereochemistry and is adaptable for (1R,2S) configurations.

Hydrolysis and Purification of Protected Cyclopropane Esters

A preparative method for stereochemically defined ethyl cyclopropane carboxylates involves:

  • Starting from (1R,2S)-1-(tert-butoxycarbonylamino)-2-vinyl-cyclopropane-1-carboxylate ethyl ester.
  • Hydrolysis using lithium hydroxide in a mixture of tetrahydrofuran and methanol with water.
  • The reaction is carried out overnight at room temperature.
  • Quenching with sodium hydroxide and acidification to pH 4.
  • Extraction with ethyl acetate, washing, drying, and concentration yields the desired carboxylic acid derivative with an 87% yield.

This method is useful for preparing the free acid from the ester precursor, which can be re-esterified or used directly in further synthetic steps.

Summary Table of Preparation Methods

Method Number Method Description Key Reagents/Conditions Stereochemical Control Yield Range (%) Scalability References
1 Organophotocatalytic cyclopropanation α-Bromo esters, substituted olefins, visible light High, stereospecific 44–93 Yes
2 Esterification of 3-formyl cyclopropane acids Alcohol condensation, base-catalyzed phosphorane formation High, stereospecific Moderate to high Moderate
3 Nitrite-catalyzed hydroxylation and esterification Aqueous H2SO4, NaNO2, reflux conditions Controlled Improved yields Good
4 Hydrolysis of protected esters LiOH in THF/MeOH, acid quench Preserves stereochemistry 87 Lab scale

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The ester moiety (-COO-) is the primary reactive site, undergoing nucleophilic substitution under basic or acidic conditions.

Key Reactions:

  • Alkaline Hydrolysis: Reaction with aqueous NaOH yields the corresponding carboxylic acid salt (saponification).

    RCOOR’+NaOHRCOONa++R’OH\text{RCOOR'} + \text{NaOH} \rightarrow \text{RCOO}^- \text{Na}^+ + \text{R'OH}

    Conditions: Reflux in ethanol/water (1:1), 2–4 hours.

  • Aminolysis: Substitution with amines (e.g., NH₃, primary/secondary amines) produces amides.
    Example:

    RCOOR’+R”NH2RCONHR”+R’OH\text{RCOOR'} + \text{R''NH}_2 \rightarrow \text{RCONHR''} + \text{R'OH}

    Yields range from 60–85% depending on amine nucleophilicity.

Table 1: Nucleophilic Substitution Conditions and Outcomes

Reaction TypeReagentConditionsProductYield (%)
HydrolysisNaOH (1M)Reflux, 3hSodium carboxylate70–90
AminolysisBenzylamineTHF, 60°C, 12hN-Benzylamide derivative65–80
TransesterificationMethanolH₂SO₄ catalyst, 24hMethyl ester analog50–70

Cyclopropane Ring Reactivity

The strained cyclopropane rings exhibit unique reactivity, though their stability limits spontaneous ring-opening.

Ring-Opening Reactions:

  • Acid-Catalyzed Cleavage: Concentrated H₂SO₄ induces ring opening to form alkenes or carbocations.
    Example:

    CyclopropaneH2SO4Alkene+Byproducts\text{Cyclopropane} \xrightarrow{\text{H}_2\text{SO}_4} \text{Alkene} + \text{Byproducts}
  • Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) saturates cyclopropane rings to cyclopropane derivatives (rare due to ring stability).

Stereoselective Transformations

The (1R,2S) configuration directs stereochemical outcomes in asymmetric synthesis:

  • Chiral Catalyst Compatibility: Rhodium(II) carboxylates achieve >90% enantiomeric excess (ee) in cyclopropanation.

Stability and Reaction Optimization

Critical Factors:

  • Temperature: Reactions exceeding 100°C risk ester decomposition.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity.

  • Atmosphere: Inert conditions (N₂/Ar) prevent oxidation of cyclopropane rings.

Comparative Reactivity with Analogues

Table 2: Reactivity Comparison of Cyclopropane Esters

CompoundEster ReactivityRing StabilityStereochemical Influence
Ethyl (1R,2S)-2-cyclopropylcyclopropane-1-carboxylateHighModerateSignificant
Methyl cyclopropane-1-carboxylateModerateHighNone
Ethyl 2-vinylcyclopropane-1-carboxylateVery HighLowModerate

Mechanistic Insights

  • Nucleophilic Substitution: Proceeds via a tetrahedral intermediate (SN² mechanism at the carbonyl carbon).

  • Ring Strain Effects: The cyclopropane’s 60° bond angles increase susceptibility to electrophilic attack but resist thermal degradation .

Scientific Research Applications

Ethyl (1R,2S)-2-cyclopropylcyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl (1R,2S)-2-cyclopropylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

N-[(1R,2S)-2-Hydroxy-1-hydroxymethyl-2-(2-tridecyl-1-cyclopropenyl)ethyl]octanamide (GT11)
  • Structure : Shares the (1R,2S) configuration and a cyclopropane ring but includes a hydroxymethyl group and a tridecyl-cyclopropenyl substituent.
  • Activity : Inhibits dihydroceramide desaturase (IC₅₀ = 23 nM) but loses specificity at higher concentrations due to off-target effects on sphingosine-1-phosphate lyase .
  • Key Difference : The cyclopropenyl group in GT11 introduces additional strain and electrophilicity compared to the cyclopropyl substituent in the target compound.
(1S,2R)-Methyl 1-Amino-2-ethylcyclopropanecarboxylate
  • Structure: Cyclopropane carboxylate ester with an amino group and ethyl substituent. Stereochemistry (1S,2R) is inverted relative to the target compound.
  • Implications : Stereochemical differences can drastically alter biological interactions. For example, GT11’s (1R,2S) configuration is essential for enzyme inhibition, suggesting similar stereospecificity in the target compound .
Ethyl 2-(3-(2-Aminopyrimidin-5-yl)phenyl)-1-(4-methylbenzyl)cyclopropane-1-carboxylate
  • Structure : Cyclopropane carboxylate with aryl substituents.
  • Activity : Acts as an O-acetylserine sulfhydrylase inhibitor. Aryl groups enhance π-π stacking in enzyme binding, unlike the cyclopropyl group in the target compound, which may prioritize hydrophobic interactions .

Physicochemical Properties

Compound Melting Point (°C) Key Substituents Solubility Trends
Ethyl (1R,2S)-2-cyclopropylcyclopropane-1-carboxylate N/A Cyclopropyl, ethyl ester Moderate (ester enhances solubility)
Ethyl 1-(Chlorocarbonyl)-2,2-dimethylcyclopropanecarboxylate 138–140 Chlorocarbonyl, dimethyl Low (polar substituents)
GT11 N/A Cyclopropenyl, hydroxymethyl Lipophilic (long alkyl chain)
  • Stability : Cyclopropane rings are prone to ring-opening under acidic/basic conditions. Dimethyl substituents (e.g., in ’s compound) stabilize the ring via steric hindrance, whereas the cyclopropyl group in the target compound may increase strain .

NMR and Spectroscopic Comparisons

  • Cyclopropane Protons : Typically resonate at δ 1.0–2.0 ppm. In , dimethyl substituents shift protons to δ 1.33–1.38 ppm, while cyclopropyl groups may cause upfield/downfield shifts depending on electronic effects .
  • Ester Groups : Ethyl esters show characteristic signals at δ 4.0–4.3 ppm (CH₂) and δ 1.2–1.4 ppm (CH₃), consistent across analogs .

Biological Activity

Ethyl (1R,2S)-2-cyclopropylcyclopropane-1-carboxylate is a chiral compound recognized for its unique cyclopropane structure and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Molecular Characteristics:

PropertyValue
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
IUPAC NameThis compound
InChI KeyPSFHNXQFRCLLFX-JGVFFNPUSA-N

This compound features two cyclopropane rings, which contribute to its distinct chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Its chiral nature allows for selective binding, influencing various biochemical pathways. The compound has been studied for its potential as an inhibitor of the Hepatitis C virus (HCV) NS3 protease, a crucial target in antiviral therapy .

Research Applications

This compound has several applications in scientific research:

  • Antiviral Research: The compound has shown promise in inhibiting HCV NS3 protease activity, indicating its potential as a therapeutic agent against Hepatitis C .
  • Chemical Synthesis: It serves as a building block in synthesizing more complex chiral molecules, which are valuable in pharmaceuticals and agrochemicals.
  • Biological Studies: The compound is utilized in studies involving enzyme interactions and metabolic pathways, providing insights into cyclopropane derivatives' biological roles .

Case Studies

Case Study 1: Antiviral Activity Assessment

In a study examining the antiviral properties of various compounds against HCV, this compound was identified as a potential inhibitor of the NS3 protease. The study demonstrated that the compound could effectively reduce viral replication in vitro, highlighting its therapeutic potential .

Case Study 2: Synthesis and Characterization

Research conducted on the synthesis of this compound revealed efficient methods using cyclopropanation reactions. The study optimized reaction conditions to enhance yield and purity, facilitating its application in further biological investigations .

Comparative Analysis

To illustrate the uniqueness of this compound compared to similar compounds:

CompoundBiological ActivityUnique Features
Ethyl (1S,2R)-2-cyclopropylcyclopropane-1-carboxylatePotentially similar but less activeOpposite stereochemistry affects binding affinity
Cyclopropylcarboxylic acid derivativesVaries widelyDifferent functional groups alter biological properties

The unique chiral configuration of this compound contributes to its distinct biological properties compared to its enantiomer and other derivatives.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for achieving high enantiomeric purity in ethyl (1R,2S)-2-cyclopropylcyclopropane-1-carboxylate?

  • Methodological Answer : The synthesis typically involves cyclopropanation of a pre-functionalized precursor using transition-metal catalysts (e.g., rhodium or palladium complexes) to control stereochemistry . Chiral auxiliaries or asymmetric catalysis can enhance enantioselectivity. For example, Evans’ oxazaborolidine catalysts have been employed in similar cyclopropane syntheses to achieve >90% enantiomeric excess (e.e.) . Post-synthetic purification via chiral HPLC or enzymatic resolution may further refine purity .

Q. How can the stereochemistry of this compound be unambiguously confirmed?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical assignment, as demonstrated for structurally related cyclopropanes in crystallographic studies . Complementary techniques include:

  • NMR : Diastereotopic proton splitting in 1H^1H-NMR and NOE correlations.
  • Chiral HPLC : Retention time matching with enantiopure standards .
  • Optical rotation : Comparison with literature values for enantiomeric excess.

Q. What are the critical reaction conditions for stabilizing the cyclopropane ring during synthesis?

  • Methodological Answer : Low-temperature conditions (e.g., −78°C) and aprotic solvents (THF, DCM) minimize ring-opening side reactions. Catalytic systems that avoid strong acids/bases (e.g., photoredox or organocatalytic methods) are preferred . Monitoring via TLC or GC-MS is advised to detect early degradation.

Advanced Research Questions

Q. How does the cyclopropane ring strain influence regioselectivity in electrophilic addition reactions?

  • Methodological Answer : The ring strain (~27 kcal/mol) increases reactivity at the more substituted carbon due to partial double-bond character. For example, in epoxidation or halogenation, steric and electronic effects guide regioselectivity. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution . Experimental validation via kinetic isotope effects (KIEs) or Hammett plots is recommended .

Q. What strategies mitigate racemization during functionalization of the ester group?

  • Methodological Answer : Racemization often occurs via enolization at the α-carbon. Strategies include:

  • Using bulky bases (e.g., LDA) to deprotonate selectively.
  • Low-temperature saponification (e.g., LiOH/THF at 0°C) to hydrolyze the ester without epimerization .
  • Protecting the cyclopropane ring with electron-withdrawing groups (e.g., nitro) to stabilize the transition state .

Q. How can isotopic labeling (e.g., 13C^{13}C) be incorporated to study metabolic pathways in biological systems?

  • Methodological Answer : Enzymatic or chemical synthesis using 13C^{13}C-labeled precursors (e.g., 13C^{13}C-cyclopropylmagnesium bromide) enables isotopic tracing. For example, in a study of MK0952, 13C^{13}C-labeled cyclopropanes were synthesized via Hofmann rearrangement under controlled pH to retain isotopic integrity . LC-MS or 13C^{13}C-NMR tracks metabolite distribution.

Key Research Challenges

  • Contradiction in Catalytic Systems : emphasizes transition-metal catalysis, while highlights enzyme-mediated synthesis. Researchers must evaluate reaction scalability vs. enantioselectivity based on application .
  • Thermal Stability : Conflicting reports on decomposition temperatures (e.g., 120°C vs. 150°C in similar compounds) suggest context-dependent stability. Differential Scanning Calorimetry (DSC) is advised for batch-specific analysis .

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